Sorbitantrioleate

Descripción general

Descripción

Sorbitan trioleate is an oleic acid triester of sorbitol. It is a clear, odorless liquid that is derived from naturally renewable resources. This compound is primarily used as an emulsifier in various industrial applications. It is soluble in mineral and vegetable oils, mineral spirits, and toluene, but insoluble in water .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sorbitan trioleate is synthesized by reacting sorbitol with oleic acid in the presence of a neutral catalyst. The reaction involves heating the mixture to a constant temperature and maintaining it until the acid value is reduced to a desired level. The product is then cooled and discharged .

Industrial Production Methods: In industrial settings, sorbitan trioleate is produced by mixing sorbitol, oleic acid, an esterification catalyst, and an etherification catalyst. The mixture is stirred at room temperature, then heated to a specific temperature and maintained until the acid value is reduced. This method is advantageous due to its ease of control, low equipment requirements, and stable product quality .

Análisis De Reacciones Químicas

Types of Reactions: Sorbitan trioleate undergoes various chemical reactions, including saponification, where it is broken down into fatty acids and polyols. It is stable under weak acidic or basic conditions but gradually saponifies under strong acidic or basic conditions .

Common Reagents and Conditions:

Saponification: Typically involves the use of a strong base such as sodium hydroxide.

Esterification: Involves the use of catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products:

Saponification: Produces fatty acids and polyols.

Esterification: Produces esters of sorbitol and oleic acid.

Aplicaciones Científicas De Investigación

Cosmetic Applications

Sorbitan trioleate is extensively used in cosmetic formulations as an emulsifier and stabilizer. Its properties allow for the effective mixing of oil and water phases, making it ideal for creams, lotions, and gels.

Key Uses in Cosmetics:

- Emulsifier : Facilitates the blending of oil and water components in products like moisturizers and foundations.

- Stabilizer : Helps maintain the consistency and stability of emulsions over time.

- Skin Care Products : Commonly found in facial cleansers, body lotions, and hair care products .

Case Study: Safety Assessment

A safety assessment conducted by the Cosmetic Ingredient Review (CIR) found that sorbitan trioleate is safe for use in cosmetics at concentrations up to 10% . The study evaluated potential skin irritation and sensitization and concluded that it poses minimal risk when used as intended.

Pharmaceutical Applications

In pharmaceuticals, sorbitan trioleate serves as an emulsifying agent in various drug formulations.

Key Uses in Pharmaceuticals:

- Niosomes : Utilized in the formulation of niosomes—non-ionic surfactant-based vesicles used for drug delivery systems. Niosomes enhance the bioavailability of drugs by improving their solubility and stability .

- Topical Formulations : Acts as a stabilizer in creams and ointments, ensuring uniform distribution of active ingredients.

Research Findings

A study highlighted the effectiveness of sorbitan trioleate in enhancing the delivery of therapeutic agents through niosomes, demonstrating its potential to improve treatment efficacy for various conditions .

Bioremediation Applications

Sorbitan trioleate has been investigated for its role in bioremediation processes, particularly in degrading contaminants such as pesticides.

Key Findings:

- A study examined its effectiveness in enhancing the bioremediation of pendimethalin-contaminated soil microcosms. The results indicated that sorbitan trioleate significantly improved the degradation rates of the herbicide, suggesting its potential utility in environmental cleanup efforts .

Food Technology Applications

In food technology, sorbitan trioleate is used primarily as an emulsifier and stabilizer.

Key Uses in Food Technology:

- Food Emulsifier : Facilitates the mixing of ingredients that typically do not blend well, such as oil and water.

- Improving Texture : Enhances the mouthfeel and texture of food products.

Industrial Applications

Sorbitan trioleate finds applications across various industrial sectors due to its surfactant properties.

Key Uses in Industry:

Mecanismo De Acción

Sorbitan trioleate functions primarily as a surfactant. Its mechanism of action involves reducing the surface tension between two substances, such as oil and water. This is achieved through its amphiphilic nature, where the hydrophilic head interacts with water and the hydrophobic tail interacts with oils. This property makes it effective in forming stable emulsions .

Comparación Con Compuestos Similares

- Sorbitan Monostearate

- Sorbitan Tristearate

- Sorbitan Monolaurate

- Polysorbates (e.g., Polysorbate 80)

Comparison: Sorbitan trioleate is unique due to its specific triester structure, which provides distinct emulsifying properties compared to other sorbitan esters. For instance, sorbitan monostearate and sorbitan tristearate are used for different emulsification purposes and have different solubility profiles. Polysorbates, which are ethoxylated derivatives of sorbitan esters, have different surfactant properties and are used in a broader range of applications .

Actividad Biológica

Sorbitan trioleate, also known as Tween 85, is a triester derived from oleic acid and sorbitol. It is primarily used as an emulsifier and surfactant in various applications, including pharmaceuticals, cosmetics, and food products. This article explores the biological activity of sorbitan trioleate, focusing on its metabolism, toxicity, and potential health effects based on diverse research findings.

Metabolism and Absorption

Sorbitan trioleate undergoes enzymatic hydrolysis in the gastrointestinal tract, where it is broken down into oleic acid and sorbitol. Studies have shown that approximately 90% of sorbitan trioleate is absorbed when administered in an oil emulsion, while only about 50% is absorbed in a water emulsion .

In a study conducted by Treon et al. (1967), rats were administered a single oral dose of radio-labeled sorbitan trioleate. The results indicated that 42% of the compound was found in feces, suggesting incomplete absorption. Furthermore, about 30-35% was excreted as carbon dioxide, while urinary excretion accounted for 3% .

Toxicity Studies

Acute and Subacute Toxicity

Sorbitan trioleate has been evaluated for its toxicity through various studies. In a subacute toxicity study involving Wistar rats, intravenous administration at doses of 12.5, 50.0, and 200.0 mg/kg for 35 days revealed no significant effects on general health parameters except for mild anemia observed at the highest dose . The maximum no-effect level was determined to be 50.0 mg/kg.

Chronic Toxicity

Chronic feeding studies have shown that diets containing up to 5% sorbitan trioleate do not produce adverse effects over extended periods . However, at higher concentrations (≥10%), gastrointestinal disturbances were noted .

Carcinogenicity and Genotoxicity

Research on the carcinogenic potential of sorbitan trioleate indicates that it does not act as a tumor promoter in mouse skin studies when applied without initiators like DMBA (7,12-dimethylbenz(a)anthracene). However, it has shown co-carcinogenic properties when combined with DMBA in certain studies . Importantly, sorbitan trioleate was not found to be mutagenic in the Ames test or genotoxic in human lymphocyte assays .

Environmental Impact

Sorbitan trioleate exhibits significant biodegradability. In studies assessing its environmental fate, it was found to be readily degraded by activated sludge within hours . This characteristic suggests that it poses a low risk to aquatic biota when disposed of properly.

Summary of Biological Activity

| Aspect | Findings |

|---|---|

| Metabolism | Hydrolyzed to oleic acid and sorbitol; ~90% absorbed in oil emulsion |

| Acute Toxicity | No significant effects at lower doses; anemia at high doses |

| Chronic Toxicity | Safe at ≤5% dietary concentration over long periods |

| Carcinogenicity | Not a tumor promoter; co-carcinogenic with DMBA |

| Genotoxicity | Not mutagenic; no adverse effects on human lymphocytes |

| Environmental Impact | Readily biodegradable; low risk to aquatic life |

Case Studies

- Subacute Toxicity Study (Wistar Rats) : Rats administered with sorbitan trioleate showed no significant adverse effects except for mild anemia at high doses .

- Carcinogenic Potential Assessment : In mouse skin studies, sorbitan trioleate did not promote tumors when applied alone but exhibited co-carcinogenic properties when combined with DMBA .

- Environmental Biodegradability Study : Sorbitan trioleate was found to be effectively degraded by activated sludge within hours, indicating its environmental safety profile .

Propiedades

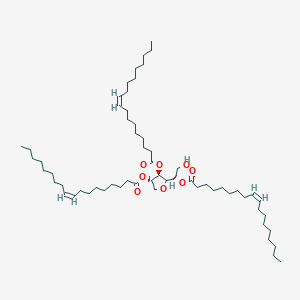

IUPAC Name |

[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-[(Z)-octadec-9-enoyl]oxyethyl]-4-[(Z)-octadec-9-enoyl]oxyoxolan-3-yl] (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H108O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(62)66-54(52-61)59-60(68-58(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)55(53-65-59)67-57(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54-55,59-61H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/t54-,55+,59-,60-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSIXEULIHSQFFO-PDKVEDEMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCC=CCCCCCCCC)C(CO)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CO[C@@H]([C@@H]1OC(=O)CCCCCCC/C=C\CCCCCCCC)[C@@H](CO)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H108O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

957.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.